Cas no 1261999-11-4 ([1,1'-Biphenyl]-3-carboxylic acid, 6-chloro-3'-fluoro-5'-hydroxy-, methyl ester)

[1,1'-Biphenyl]-3-carboxylic acid, 6-chloro-3'-fluoro-5'-hydroxy-, methyl ester is a biphenyl-derived ester compound featuring chloro, fluoro, and hydroxy substituents, which enhance its utility as an intermediate in organic synthesis. The presence of multiple functional groups allows for selective modifications, making it valuable in pharmaceutical and agrochemical research. The methyl ester group improves solubility and reactivity in various synthetic pathways. Its well-defined structure and high purity ensure consistent performance in coupling reactions and derivatization processes. This compound is particularly useful in the development of bioactive molecules due to its rigid biphenyl core and strategically placed halogen and hydroxyl moieties, which can influence binding interactions.
[1,1'-Biphenyl]-3-carboxylic acid, 6-chloro-3'-fluoro-5'-hydroxy-, methyl ester structure
1261999-11-4 structure
商品名:[1,1'-Biphenyl]-3-carboxylic acid, 6-chloro-3'-fluoro-5'-hydroxy-, methyl ester
CAS番号:1261999-11-4
MF:C14H10ClFO3
メガワット:280.678806781769
MDL:MFCD18314044
CID:2768482

[1,1'-Biphenyl]-3-carboxylic acid, 6-chloro-3'-fluoro-5'-hydroxy-, methyl ester 化学的及び物理的性質

名前と識別子

    • [1,1'-Biphenyl]-3-carboxylic acid, 6-chloro-3'-fluoro-5'-hydroxy-, methyl ester
    • MDL: MFCD18314044
    • インチ: 1S/C14H10ClFO3/c1-19-14(18)8-2-3-13(15)12(6-8)9-4-10(16)7-11(17)5-9/h2-7,17H,1H3
    • InChIKey: WRICRGLHQTWDOA-UHFFFAOYSA-N
    • ほほえんだ: C1(C2=CC(O)=CC(F)=C2)=C(Cl)C=CC(C(OC)=O)=C1

[1,1'-Biphenyl]-3-carboxylic acid, 6-chloro-3'-fluoro-5'-hydroxy-, methyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB320081-5g
5-(2-Chloro-5-methoxycarbonylphenyl)-3-fluorophenol, 95%; .
1261999-11-4 95%
5g
€1159.00 2024-04-20
abcr
AB320081-5 g
5-(2-Chloro-5-methoxycarbonylphenyl)-3-fluorophenol, 95%; .
1261999-11-4 95%
5g
€1,159.00 2022-08-31

[1,1'-Biphenyl]-3-carboxylic acid, 6-chloro-3'-fluoro-5'-hydroxy-, methyl ester 関連文献

[1,1'-Biphenyl]-3-carboxylic acid, 6-chloro-3'-fluoro-5'-hydroxy-, methyl esterに関する追加情報

Recent Advances in the Study of [1,1'-Biphenyl]-3-carboxylic acid, 6-chloro-3'-fluoro-5'-hydroxy-, methyl ester (CAS: 1261999-11-4)

The compound [1,1'-Biphenyl]-3-carboxylic acid, 6-chloro-3'-fluoro-5'-hydroxy-, methyl ester (CAS: 1261999-11-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This biphenyl derivative, characterized by its unique substitution pattern, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, structural optimization, and biological activity, particularly in the context of targeting specific enzymes and receptors involved in disease pathways.

One of the key areas of investigation has been the compound's role as a modulator of inflammatory responses. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this biphenyl derivative exhibits potent inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. The study highlighted the compound's selectivity for COX-2 over COX-1, suggesting a favorable safety profile for potential anti-inflammatory drug development. The methyl ester moiety was found to enhance the compound's bioavailability, making it a promising candidate for further preclinical evaluation.

In addition to its anti-inflammatory properties, recent research has explored the compound's potential in oncology. A team at the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters that [1,1'-Biphenyl]-3-carboxylic acid, 6-chloro-3'-fluoro-5'-hydroxy-, methyl ester shows significant activity against certain cancer cell lines, particularly those with overexpression of the epidermal growth factor receptor (EGFR). The chloro and fluoro substituents were identified as critical for the compound's binding affinity to the EGFR kinase domain, while the hydroxy group contributed to its solubility and metabolic stability.

The synthetic routes to this compound have also been a focus of recent optimization efforts. A 2024 publication in Organic Process Research & Development described a novel, scalable synthesis of [1,1'-Biphenyl]-3-carboxylic acid, 6-chloro-3'-fluoro-5'-hydroxy-, methyl ester that reduces the number of steps and improves overall yield. The new method employs a palladium-catalyzed Suzuki-Miyaura coupling as a key step, followed by regioselective halogenation and esterification. This advancement is expected to facilitate larger-scale production for further biological testing and potential clinical development.

Pharmacokinetic studies of this compound have revealed interesting properties that warrant further investigation. Research conducted at the National Institutes of Health showed that the methyl ester prodrug is efficiently converted to the active carboxylic acid form in vivo, with good oral bioavailability and favorable tissue distribution. The presence of the fluoro substituent was found to significantly prolong the compound's half-life, potentially allowing for less frequent dosing in therapeutic applications.

Looking forward, several research groups are exploring structural analogs of [1,1'-Biphenyl]-3-carboxylic acid, 6-chloro-3'-fluoro-5'-hydroxy-, methyl ester to optimize its pharmacological profile. Current efforts focus on modifying the hydroxy group to various ether or carbamate derivatives to further enhance metabolic stability and target selectivity. These developments position this compound as an important scaffold in the design of new therapeutic agents for inflammation, cancer, and possibly other indications that will emerge from ongoing research.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1261999-11-4)[1,1'-Biphenyl]-3-carboxylic acid, 6-chloro-3'-fluoro-5'-hydroxy-, methyl ester
A1120023
清らかである:99%
はかる:5g
価格 ($):687.0